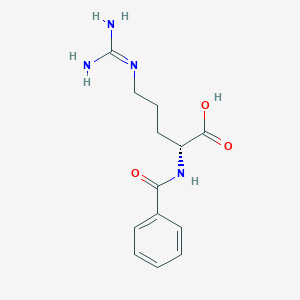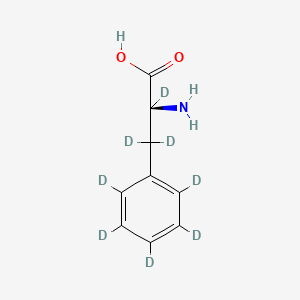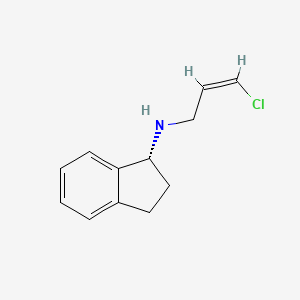
N-Benzoyl-D-arginine
Overview
Description
N-Benzoyl-D-arginine is a derivative of D-arginine, where one of the hydrogens attached to the α-amino group has been replaced by a benzoyl group . This compound is known for its role as a chromogenic substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . It is widely used in biochemical assays to study enzyme activities.
Mechanism of Action
- Primary Targets : N-Benzoyl-D-arginine is a substrate for proteolytic enzymes, particularly trypsin, amidase, and balterobin .
- Role : These enzymes hydrolyze this compound, cleaving the bond between the arginine and the p-nitroaniline moieties. This process releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
- This compound undergoes enzymatic hydrolysis within the cell. The resulting p-nitroaniline chromophore serves as a measurable indicator of this process .
- The hydrolysis of this compound occurs via enzymatic cleavage, leading to the release of p-nitroaniline .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
N-Benzoyl-D-arginine plays a crucial role in biochemical reactions, primarily as a substrate for proteolytic enzymes such as trypsin, amidase, and balterobin . When this compound is hydrolyzed by these enzymes, it releases a chromophore, which can be detected through colorimetric analysis . This interaction is essential for understanding the activity and specificity of these enzymes. The nature of these interactions involves the cleavage of the bond between the arginine and the benzoyl group, leading to the release of detectable products.
Molecular Mechanism
The mechanism of action of this compound involves its binding to the active site of proteolytic enzymes. This binding induces a conformational change in the enzyme, facilitating the cleavage of the bond between the arginine and the benzoyl group . The resulting products can then participate in further biochemical reactions or serve as indicators of enzyme activity. This process is essential for studying enzyme kinetics and for developing assays that measure enzyme function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under controlled conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays where it is used to measure enzyme activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively serve as a substrate for enzymatic assays. At high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and enzyme function . These threshold effects are important for determining the appropriate dosage for experimental studies and for understanding the compound’s safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to proteolysis. It interacts with enzymes such as trypsin and amidase, which cleave the compound to release products that can be further metabolized . These interactions can affect metabolic flux and the levels of various metabolites, providing insights into the regulation of metabolic pathways and the role of proteolytic enzymes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in areas where proteolytic enzymes are active . Understanding the transport and distribution of this compound is essential for studying its effects on cellular function and for developing targeted assays.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with enzymes and other biomolecules within these compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzoyl-D-arginine can be synthesized through the benzoylation of D-arginine. The reaction typically involves the use of benzoyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction is carried out under controlled conditions to ensure the selective benzoylation of the α-amino group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale benzoylation reactions. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels. The compound is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl-D-arginine undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteolytic enzymes, breaking the bond between the arginine and the benzoyl group.
Substitution: The benzoyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as trypsin are commonly used to catalyze the hydrolysis of this compound.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed:
Hydrolysis: The major products of hydrolysis are D-arginine and benzoic acid.
Substitution: Depending on the substituent, various derivatives of D-arginine can be formed.
Scientific Research Applications
N-Benzoyl-D-arginine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Benzoyl-L-arginine: Similar to N-Benzoyl-D-arginine but with the L-arginine enantiomer.
This compound 2-naphthylamide: A derivative where the benzoyl group is attached to 2-naphthylamine instead of arginine.
Uniqueness: this compound is unique due to its specific interaction with proteolytic enzymes and its use as a chromogenic substrate. Its D-arginine configuration provides distinct properties compared to its L-arginine counterpart, making it valuable in specific biochemical assays .
Properties
IUPAC Name |
(2R)-2-benzamido-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYYQCDERUOEFI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the D-isomer of benzoyl-arginine in protease research?
A1: While many proteases exhibit specificity for L-amino acids, some bacterial species possess enzymes capable of hydrolyzing D-amino acid-containing peptides . This unique characteristic led to the discovery of a hydrolase in Bacillus species, termed D-BAPAase, which specifically cleaves N-benzoyl-D-arginine-p-nitroanilide (D-BAPA). This substrate's hydrolysis serves as an indicator of D-BAPAase activity and allows researchers to differentiate between bacterial species based on their stereospecific enzyme activity .
Q2: How does benzoyl-D-arginine ethyl ester interact with papain, and what does this reveal about the enzyme's active site?
A2: Research on papain, a cysteine protease, revealed that benzoyl-D-arginine ethyl ester acts as a competitive inhibitor . Interestingly, the study found that the inhibitor's impact on papain's alkylation rate varied depending on the alkylating agent used. This observation led to the hypothesis that papain's active site possesses "nonproductive binding subsites." These subsites, distinct from the primary catalytic site, can bind substrates or inhibitors without leading to catalysis. The differential effects of benzoyl-D-arginine ethyl ester in the presence of different alkylating agents suggest that the inhibitor's binding mode might influence the accessibility of these nonproductive subsites, providing valuable insights into the complexity of enzyme-ligand interactions .
Q3: Beyond bacteria, are there other organisms where benzoyl-arginine derivatives have been used to study proteases?
A3: Yes, benzoyl-arginine derivatives have proven valuable in studying proteases in various organisms, including marine sponges. For instance, a heat-stable protease isolated from the marine sponge Geodia cydonium was found to degrade α-N-benzoyl-D-arginine p-nitroanilide (BAPNA) . Similarly, 2D zymography studies on G. cydonium and Suberites domuncula utilized BAPNA to quantify protease activity, further demonstrating the utility of benzoyl-arginine-based substrates in characterizing proteases from diverse biological sources .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid](/img/structure/B1145332.png)






